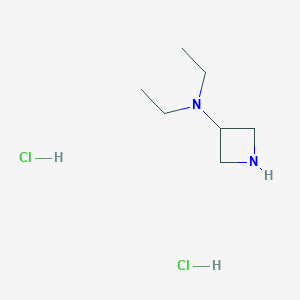

N,N-diethylazetidin-3-amine dihydrochloride

Overview

Description

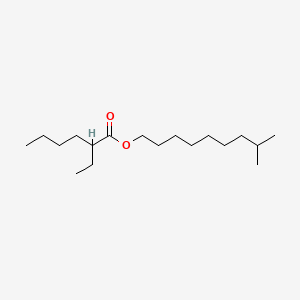

N,N-diethylazetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 . It is a light yellow solid and is used as a building block in research .

Molecular Structure Analysis

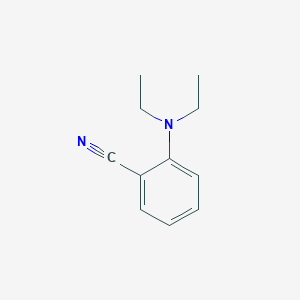

The molecular structure of this compound consists of seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms . The exact structure can be represented by the SMILES notation: CCN(CC)C1CNC1.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.14 . It has a density of 0.933g/cm3 . The boiling point is 138.528ºC at 760 mmHg . The compound is a light yellow solid .Scientific Research Applications

Anticancer Applications

Research has demonstrated the use of compounds structurally related to N,N-diethylazetidin-3-amine dihydrochloride in the synthesis of novel molecules with significant anticancer activity. For instance, the synthesis and evaluation of novel triazolo[1,5-a]pyrimidines showed promising anti-tumor activity on various cancer cells, including human malignant melanoma and prostate cancer cells, by inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process (Safari et al., 2020). Another study involved the use of enaminones as building blocks for synthesizing substituted pyrazoles, which displayed antitumor and antimicrobial activities, highlighting the versatility of these compounds in developing therapeutics (Riyadh, 2011).

Antimicrobial Applications

The antibacterial potential of monocyclic β-lactams containing synergetic buried antibacterial pharmacophore sites has been explored, demonstrating significant activity against various microorganisms. This research underscores the importance of azetidine derivatives in creating new antimicrobial agents (Parvez et al., 2010). Additionally, a study on N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives revealed significant α-amylase inhibitory activity, suggesting potential applications in managing diseases related to enzyme dysfunction (Mathew et al., 2015).

Enzyme Inhibition

The exploration of 3-aminoazetidines as triple reuptake inhibitors through bioisosteric modification showcases the potential of azetidine derivatives in developing broad-spectrum antidepressants. These compounds were evaluated for their reuptake inhibitory activities against neurotransmitters, indicating their utility in treating depressive disorders (Han et al., 2014).

Safety and Hazards

N,N-diethylazetidin-3-amine dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name |

N,N-diethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9(4-2)7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVHMVVZYZMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598700 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55438-75-0 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)